molecular formula C12H22O10 B561659 4-O-(a-L-Fucopyranosyl)-D-galactopyranose CAS No. 24667-50-3

4-O-(a-L-Fucopyranosyl)-D-galactopyranose

Cat. No.: B561659
CAS No.: 24667-50-3
M. Wt: 326.298
InChI Key: LTHOGZQBHZQCGR-YCFUZIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-O-(a-L-Fucopyranosyl)-D-galactopyranose has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose typically involves the condensation of protected sugar derivatives. One practical approach utilizes 3,4,6-tri-O-acetyl-2-O-(2,3,4-tri-O-acetyl-a-L-fucopyranosyl)-a-D-galactopyranosyl bromide. This bromide reacts with alcohols in the presence of mercuric cyanide to yield the desired disaccharide after deprotection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-O-(a-L-Fucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the sugar units.

    Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uronic acids, while reduction can produce alditols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 4-O-(a-L-Fucopyranosyl)-D-galactopyranose involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various biological processes, including immune responses and cell signaling pathways. The compound’s structure allows it to bind selectively to certain glycan receptors, influencing cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-(a-L-Fucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of both fucose and galactose units. This structure allows it to participate in unique biological interactions that are not possible with other disaccharides.

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c1-3-5(14)6(15)9(18)12(20-3)22-10-4(2-13)21-11(19)8(17)7(10)16/h3-19H,2H2,1H3/t3-,4+,5+,6+,7+,8+,9-,10-,11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHOGZQBHZQCGR-YCFUZIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Reactant of Route 2
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Reactant of Route 3
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Reactant of Route 4
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Reactant of Route 5
4-O-(a-L-Fucopyranosyl)-D-galactopyranose
Reactant of Route 6
4-O-(a-L-Fucopyranosyl)-D-galactopyranose

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